molecular formula C18H18N4O2S3 B12148495 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12148495
M. Wt: 418.6 g/mol
InChI Key: NAEQCVVCXPTNEM-QBFSEMIESA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions.

    Construction of the pyrido[1,2-a]pyrimidin-4-one core: This step might involve the cyclization of a suitable precursor, such as a pyrimidine derivative, with an appropriate reagent.

    Introduction of the thiomorpholine group: This can be done via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the pyrido[1,2-a]pyrimidin-4-one core.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halides, amines, thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. Research may focus on its interaction with biological macromolecules and its potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its efficacy and safety as a drug candidate.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies, including molecular docking and in vitro assays, are necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.

    Pyrido[1,2-a]pyrimidin-4-ones: Studied for their anticancer and antiviral activities.

    Thiomorpholine derivatives: Investigated for their potential as enzyme inhibitors.

Uniqueness

What sets 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of these structural motifs, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H18N4O2S3

Molecular Weight

418.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N4O2S3/c1-2-21-17(24)13(27-18(21)25)11-12-15(20-7-9-26-10-8-20)19-14-5-3-4-6-22(14)16(12)23/h3-6,11H,2,7-10H2,1H3/b13-11-

InChI Key

NAEQCVVCXPTNEM-QBFSEMIESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S

Origin of Product

United States

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